Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C26H24ClN3O6S and its molecular weight is 542. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Derivatives Formation
Research shows that alkyl(hetero)aromatic α-hydroxyamino oximes, with substituents such as 4-chlorophenyl and 4-methoxyphenyl, can react with ethyl glyoxylate to form imidazole and oxadiazine derivatives. These reactions are indicative of the potential of such compounds to undergo transformations leading to a variety of heterocyclic compounds, which can have diverse applications in medicinal chemistry and material science (Nikolaenkova et al., 2019).
Synthesis of Metabolites
Another study illustrates the efficient synthesis of metabolites related to complex quinoline derivatives, demonstrating the utility of such compounds in creating pharmacologically active metabolites. This suggests that our compound of interest could similarly be used as a precursor or intermediate in the synthesis of drug metabolites with potential therapeutic applications (Mizuno et al., 2006).
Structural and Synthetic Studies
Compounds with structural features similar to the compound have been utilized in structural and synthetic studies, leading to a variety of heterocyclic structures. These studies highlight the compound's potential as a versatile building block in organic synthesis, contributing to the development of new materials and bioactive molecules (Ashton & Doss, 1993).
Antimicrobial and Antifungal Activities
Some derivatives of related compounds have been explored for their antimicrobial and antifungal activities. This suggests that modifications of our compound could yield new agents with potential applications in treating infectious diseases (Sayed et al., 2003).
Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O6S/c1-5-35-24(32)21-19-14-37-22(28-25(33)26(2,3)36-18-10-6-15(27)7-11-18)20(19)23(31)30(29-21)16-8-12-17(34-4)13-9-16/h6-14H,5H2,1-4H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMDAODJWTFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.